molecular formula C6H6N2O3 B565564 Acipimox-d4 CAS No. 1246816-28-3

Acipimox-d4

カタログ番号 B565564
CAS番号: 1246816-28-3
分子量: 158.149
InChIキー: DJQOOSBJCLSSEY-VYMTUXDUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acipimox-d4 is a derivative of Acipimox, which is a niacin derivative used as a hypolipidemic agent . It is used in low doses and may have less marked adverse effects . It is also known as a labelled antilipemic .


Physical And Chemical Properties Analysis

The molecular formula of Acipimox is C6H6N2O3 and the molecular weight is 154.12 . The CAS number for Acipimox-d4 is 1246816-28-3 .

科学的研究の応用

Mitochondrial Myopathy Treatment

Acipimox-d4: has been studied for its potential in treating mitochondrial myopathy . The AIMM trial investigated the efficacy of acipimox in increasing the adenosine triphosphate (ATP) content of skeletal muscle in patients with mitochondrial disease and myopathy . This application is significant as mitochondrial myopathies are complex disorders with limited treatment options, and acipimox-d4 could represent a new therapeutic avenue.

Lipid Metabolism Regulation

Another key application of Acipimox-d4 is in the regulation of lipid metabolism. It has been used to lower high levels of triglycerides in the blood, particularly in patients with hyperlipoproteinaemia types IIb and IV . This is crucial for patients who cannot be adequately treated through diet, exercise, or other medications.

Pharmacokinetic Studies

Acipimox-d4 is also valuable in pharmacokinetic research. A study aimed to evaluate the pharmacokinetics of acipimox under simulated high altitude hypoxia conditions, providing insights into how the drug’s absorption, distribution, metabolism, and excretion might differ in such environments . This information is vital for adjusting dosages in clinical settings where patients may be exposed to hypoxic conditions.

Hypolipidemic Agent Research

As a niacin derivative, Acipimox-d4 serves as a hypolipidemic agent. It is used in research to understand its effects at low doses and to compare its efficacy and adverse effects with those of standard doses of nicotinic acid . This research helps in optimizing the use of Acipimox-d4 as a safer alternative in lipid disorder treatments.

High Altitude Medicine

Acipimox-d4’s role extends to high altitude medicine, where it is studied for its effects on individuals exposed to hypoxic conditions. The drug’s impact on lipid metabolism and energy supply under such conditions is of particular interest for ensuring the safety and efficacy of medication at high altitudes .

Drug Safety and Efficacy

The safety and efficacy of Acipimox-d4 are continually being assessed in various clinical trials and studies. These studies aim to establish the appropriate dosages and identify any potential side effects, ensuring that the drug can be used effectively and safely in different patient populations .

Safety And Hazards

Acipimox can cause serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised . In case of eye contact, it is recommended to rinse cautiously with water for several minutes .

将来の方向性

Acipimox is being studied for its efficacy in treating conditions like mitochondrial myopathy and sarcopenia . It is also being investigated for its effect on the adenosine triphosphate (ATP) content of skeletal muscle in patients with mitochondrial disease and myopathy .

特性

IUPAC Name

3-deuterio-4-oxido-5-(trideuteriomethyl)pyrazin-4-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i1D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQOOSBJCLSSEY-VYMTUXDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=[N+](C(=CN=C1C(=O)O)C([2H])([2H])[2H])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acipimox-d4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。